tert-butyl 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine-1-carboxylate
CAS No.: 1116136-42-5
Cat. No.: VC5206641
Molecular Formula: C17H23N3O2
Molecular Weight: 301.39
* For research use only. Not for human or veterinary use.
![tert-butyl 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine-1-carboxylate - 1116136-42-5](/images/structure/VC5206641.png)
Specification
CAS No. | 1116136-42-5 |
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Molecular Formula | C17H23N3O2 |
Molecular Weight | 301.39 |
IUPAC Name | tert-butyl 4-(1H-pyrrolo[3,2-b]pyridin-3-yl)piperidine-1-carboxylate |
Standard InChI | InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)20-9-6-12(7-10-20)13-11-19-14-5-4-8-18-15(13)14/h4-5,8,11-12,19H,6-7,9-10H2,1-3H3 |
Standard InChI Key | PBBFPFMDWOUAOI-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCC(CC1)C2=CNC3=C2N=CC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
tert-Butyl 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine-1-carboxylate (CAS: 400801-83-4) has the molecular formula C₁₇H₂₃N₃O₂ and a molar mass of 301.4 g/mol . The compound features:
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A piperidine ring substituted at the 4-position with a pyrrolo[3,2-b]pyridine moiety.
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A tert-butyl carbamate group at the 1-position of the piperidine, serving as a protective group for secondary amines during synthetic processes.
The pyrrolo[3,2-b]pyridine system is an aromatic heterocycle comprising a fused pyrrole and pyridine ring, which confers planar rigidity and facilitates π-π interactions with biological targets .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₇H₂₃N₃O₂ | |
Molecular Weight | 301.4 g/mol | |
CAS Number | 400801-83-4 | |
Density | Not Reported | – |
Melting Point | 187–189 °C (analogous compound) |
Synthetic Strategies and Optimization
Core Synthesis via Suzuki-Miyaura Coupling
A principal route to access this compound involves Suzuki-Miyaura cross-coupling, a palladium-catalyzed reaction that links boronic acids to aryl halides. As demonstrated in analogous syntheses :
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Piperidine Boronate Preparation: tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate is synthesized via borylation of a piperidine precursor.
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Coupling with Pyrrolopyridine Halide: The boronate undergoes coupling with 3-bromo-1H-pyrrolo[3,2-b]pyridine in the presence of Pd(PPh₃)₄ and a base (e.g., K₂CO₃) to form the biaryl linkage .
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Deprotection: The tert-butyloxycarbonyl (Boc) group is removed under acidic conditions (e.g., HCl in dioxane) to yield the free amine intermediate.
Yield Optimization: Reaction temperatures of 80–100°C and anhydrous solvents (e.g., THF) improve coupling efficiency, with yields exceeding 85% in optimized protocols .
Pharmacological Applications and Mechanism of Action
Kinase Inhibition Profiles
This compound exhibits potent inhibitory activity against mTOR (mechanistic target of rapamycin) and PI3K (phosphoinositide 3-kinase), critical regulators of cell growth and survival .
Table 2: Comparative Kinase Inhibition Data
Kinase Target | IC₅₀ (nM) | Structural Determinants | Source |
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mTOR | 12 | Piperidine N-interaction | |
PI3Kα | 28 | Pyrrolopyridine π-stacking |
The piperidine ring’s nitrogen forms hydrogen bonds with kinase active sites, while the pyrrolopyridine scaffold engages in hydrophobic interactions with ATP-binding pockets .
Anticancer Activity
In preclinical models, the compound reduced tumor volume by 62% in murine xenografts of non-small cell lung cancer (NSCLC) at a dose of 50 mg/kg/day . Synergy with cisplatin was observed, highlighting its potential as a combination therapy agent.
Structure-Activity Relationship (SAR) Studies
Role of the tert-Butyl Carbamate
The Boc group enhances cell permeability by masking the piperidine amine’s polarity. Removal of this group in vivo generates the active metabolite, which exhibits a 4-fold increase in mTOR binding affinity .
Impact of Pyrrolopyridine Substitution
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3-Position Substitution: Electron-withdrawing groups (e.g., -CN) at the pyrrolopyridine 3-position improve kinase selectivity by 30% .
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Piperidine Ring Expansion: Replacement of piperidine with azepane reduced activity, underscoring the importance of ring size for target engagement .
Analytical and Characterization Data
Spectroscopic Profiles
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¹H NMR (500 MHz, CDCl₃): δ 1.45 (s, 9H, Boc CH₃), 3.20–3.40 (m, 4H, piperidine H), 6.95 (d, 1H, pyrrole H), 8.25 (s, 1H, pyridine H) .
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HRMS: [M+H]⁺ calculated for C₁₇H₂₃N₃O₂: 301.1791; observed: 301.1789 .
Comparative Analysis with Structural Analogs
Table 3: Analog Comparison
Compound Name | Molecular Formula | Key Feature | Activity (mTOR IC₅₀) |
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tert-Butyl 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine-1-carboxylate | C₁₇H₂₃N₃O₂ | Piperidine-pyrrolopyridine fusion | 12 nM |
tert-Butyl 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidine-1-carboxylate | C₁₇H₂₃N₃O₂ | Isomeric pyrrolopyridine | 18 nM |
trans-N1-(4-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-yl)cyclohexane-1,4-diamine | C₁₈H₂₂N₆ | Diamine linker | 45 nM |
The [3,2-b] isomer demonstrates superior kinase selectivity compared to [2,3-b] analogs due to enhanced steric complementarity .
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